molecular formula C21H29FN2O2 B4669924 N-cyclooctyl-1-(4-fluorobenzoyl)piperidine-3-carboxamide

N-cyclooctyl-1-(4-fluorobenzoyl)piperidine-3-carboxamide

Cat. No.: B4669924
M. Wt: 360.5 g/mol
InChI Key: VWZKMHLELBGXSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclooctyl-1-(4-fluorobenzoyl)piperidine-3-carboxamide: is a synthetic organic compound with the molecular formula C21H29FN2O2 It is a derivative of piperidine, a six-membered heterocyclic amine, and features a fluorobenzoyl group and a cyclooctyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclooctyl-1-(4-fluorobenzoyl)piperidine-3-carboxamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Mechanism of Action

The mechanism of action of N-cyclooctyl-1-(4-fluorobenzoyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

N-cyclooctyl-1-(4-fluorobenzoyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29FN2O2/c22-18-12-10-16(11-13-18)21(26)24-14-6-7-17(15-24)20(25)23-19-8-4-2-1-3-5-9-19/h10-13,17,19H,1-9,14-15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWZKMHLELBGXSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NC(=O)C2CCCN(C2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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